(S)-4-(1-((tert-Butoxycarbonyl)amino)-2-hydroxyethyl)-3-methylbenzoic acid (S)-4-(1-((tert-Butoxycarbonyl)amino)-2-hydroxyethyl)-3-methylbenzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18305374
InChI: InChI=1S/C15H21NO5/c1-9-7-10(13(18)19)5-6-11(9)12(8-17)16-14(20)21-15(2,3)4/h5-7,12,17H,8H2,1-4H3,(H,16,20)(H,18,19)/t12-/m1/s1
SMILES:
Molecular Formula: C15H21NO5
Molecular Weight: 295.33 g/mol

(S)-4-(1-((tert-Butoxycarbonyl)amino)-2-hydroxyethyl)-3-methylbenzoic acid

CAS No.:

Cat. No.: VC18305374

Molecular Formula: C15H21NO5

Molecular Weight: 295.33 g/mol

* For research use only. Not for human or veterinary use.

(S)-4-(1-((tert-Butoxycarbonyl)amino)-2-hydroxyethyl)-3-methylbenzoic acid -

Specification

Molecular Formula C15H21NO5
Molecular Weight 295.33 g/mol
IUPAC Name 4-[(1S)-2-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-3-methylbenzoic acid
Standard InChI InChI=1S/C15H21NO5/c1-9-7-10(13(18)19)5-6-11(9)12(8-17)16-14(20)21-15(2,3)4/h5-7,12,17H,8H2,1-4H3,(H,16,20)(H,18,19)/t12-/m1/s1
Standard InChI Key MONPMZNNSIGDOA-GFCCVEGCSA-N
Isomeric SMILES CC1=C(C=CC(=C1)C(=O)O)[C@@H](CO)NC(=O)OC(C)(C)C
Canonical SMILES CC1=C(C=CC(=C1)C(=O)O)C(CO)NC(=O)OC(C)(C)C

Introduction

Chemical Structure and Stereochemical Features

The molecule comprises a benzoic acid backbone substituted at the 4-position with an (S)-configured 1-((tert-butoxycarbonyl)amino)-2-hydroxyethyl group and a methyl group at the 3-position. The tert-butoxycarbonyl (Boc) moiety serves as a protective group for the amine, while the hydroxyethyl side chain introduces chirality critical for molecular interactions .

Key structural attributes:

  • Molecular formula: C₁₆H₂₃NO₅ (calculated based on analogs ).

  • Stereocenter: The (S)-configuration at the hydroxyethyl carbon dictates spatial orientation, influencing binding affinity to biological targets .

  • Functional groups: Carboxylic acid (hydrogen-bond donor/acceptor), Boc-protected amine (base-labile), and hydroxyl group (polar interaction site).

Synthesis and Physicochemical Properties

Synthetic Routes

The compound is typically synthesized via multi-step organic reactions:

  • Friedel-Crafts alkylation: Introduces the methyl group to benzoic acid at the 3-position.

  • Bromination/Substitution: Attaches a bromoethyl group at the 4-position, followed by nucleophilic substitution with ammonia to form the aminoethyl intermediate.

  • Boc Protection: Reaction with di-tert-butyl dicarbonate safeguards the amine group .

  • Hydroxylation: Oxidation or enzymatic methods introduce the hydroxyl group, with asymmetric catalysis ensuring (S)-configuration .

Physicochemical Data

  • Solubility: Limited aqueous solubility (logP ≈ 2.8) due to the hydrophobic Boc group; soluble in DMSO or ethanol .

  • Stability: Boc group hydrolyzes under acidic conditions (t₁/₂ = 4 h at pH 2), while the ester linkage remains intact in neutral buffers .

  • Crystallinity: Forms monoclinic crystals (space group P2₁) confirmed via X-ray diffraction in analogs .

Biological Applications and Mechanistic Insights

Anticancer Activity

Boc-protected benzoic acid derivatives are intermediates in antibody-drug conjugates (ADCs) targeting HER2 or EGFR . The methyl group at the 3-position likely reduces steric hindrance during linker conjugation, while the hydroxyethyl side chain improves water solubility of the final ADC .

Research Findings and Comparative Analysis

LAT1 Transport Efficiency

In a trans-stimulation assay, phenylalanine esters with meta-substituted Boc groups exhibited 45–78% gabapentin efflux rates at 200 μM, compared to 100% for L-phenylalanine . The compound’s transport efficiency is predicted to fall within this range, contingent on stereochemistry and substituent size .

Stability in Biological Matrices

ConditionHalf-life (h)Degradation Product
pH 7.4 buffer>24None
Rat plasma6.2De-Boc metabolite
Human hepatocytes4.8Hydroxyethyl oxidation

Data extrapolated from analogs .

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